molecular formula C11H18N2O5 B040600 2-(3-(tert-Butoxycarbonylamino)-2-oxopyrrolidin-1-yl)acetic acid CAS No. 116339-45-8

2-(3-(tert-Butoxycarbonylamino)-2-oxopyrrolidin-1-yl)acetic acid

Cat. No.: B040600
CAS No.: 116339-45-8
M. Wt: 258.27 g/mol
InChI Key: UYBMLDXQOFMMED-UHFFFAOYSA-N
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Description

2-(3-(tert-Butoxycarbonylamino)-2-oxopyrrolidin-1-yl)acetic acid is a synthetic organic compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and an acetic acid moiety

Mechanism of Action

Target of Action

It’s known that boc-protected amino acids are often used in peptide synthesis . They are used as starting materials in dipeptide synthesis with commonly used coupling reagents .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide enhances amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields in 15 minutes .

Biochemical Pathways

The compound is involved in the synthesis of dipeptides, which are crucial components of proteins. The synthesis process involves a series of reactions, including the formation of a phosphonium intermediate and acyloxyphosphonium from the protected amino acid anion .

Pharmacokinetics

It’s known that boc-protected amino acids are miscible in acetonitrile, methanol, dimethylformamide (dmf), and dimethyl sulfoxide (dmso), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane at room temperature . These properties may influence the compound’s bioavailability.

Result of Action

The primary result of the compound’s action is the formation of dipeptides . Dipeptides are essential building blocks in the formation of proteins, which play a crucial role in various biological functions.

Action Environment

The environment can significantly influence the compound’s action, efficacy, and stability. For instance, the compound’s miscibility in various solvents suggests that the solvent used can impact the efficiency of the dipeptide synthesis process . Furthermore, the reaction is carried out at room temperature, indicating that temperature is a critical factor in the compound’s action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(tert-Butoxycarbonylamino)-2-oxopyrrolidin-1-yl)acetic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative.

    Introduction of the Boc Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group. This is usually achieved by reacting the amino group with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Acylation: The acetic acid moiety is introduced through an acylation reaction, often using acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Flow chemistry techniques and continuous processing may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(3-(tert-Butoxycarbonylamino)-2-oxopyrrolidin-1-yl)acetic acid can undergo various chemical reactions, including:

    Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amine.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the functional groups present.

    Substitution: Nucleophilic substitution reactions can occur at the acetic acid moiety or the pyrrolidine ring.

Common Reagents and Conditions

    Hydrolysis: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

    Deprotected Amine: Removal of the Boc group yields the free amine.

    Oxidized Products: Depending on the oxidizing agent, various oxidized derivatives can be formed.

    Reduced Products: Reduction can lead to the formation of alcohols or other reduced derivatives.

Scientific Research Applications

2-(3-(tert-Butoxycarbonylamino)-2-oxopyrrolidin-1-yl)acetic acid has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly in the development of enzyme inhibitors and receptor modulators.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is employed in the study of biochemical pathways and the development of bioactive compounds.

Comparison with Similar Compounds

Similar Compounds

    N-Boc-L-proline: Another Boc-protected amino acid derivative with a similar structure.

    N-Boc-L-hydroxyproline: A Boc-protected hydroxyproline derivative used in peptide synthesis.

    N-Boc-L-cysteine: A Boc-protected cysteine derivative with applications in organic synthesis.

Uniqueness

2-(3-(tert-Butoxycarbonylamino)-2-oxopyrrolidin-1-yl)acetic acid is unique due to its specific combination of a pyrrolidine ring, a Boc-protected amino group, and an acetic acid moiety. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O5/c1-11(2,3)18-10(17)12-7-4-5-13(9(7)16)6-8(14)15/h7H,4-6H2,1-3H3,(H,12,17)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYBMLDXQOFMMED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60576574
Record name {3-[(tert-Butoxycarbonyl)amino]-2-oxopyrrolidin-1-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60576574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116339-45-8
Record name {3-[(tert-Butoxycarbonyl)amino]-2-oxopyrrolidin-1-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60576574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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